3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
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Overview
Description
“3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride” is a compound with the CAS Number: 945262-32-8 . It is a pale-yellow to yellow-brown solid and has a molecular weight of 164.21 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .Molecular Structure Analysis
The molecular structure of the compound can be represented by the linear formula C8H12N4 . The InChI code for the compound is 1S/C8H12N4/c1-2-6(1)8-11-10-7-5-9-3-4-12(7)8/h6,9H,1-5H2 .Chemical Reactions Analysis
The compound has been used in the development of the piperazine-fused triazoles . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 164.21 and its storage temperature is 2-8°C .Scientific Research Applications
Medicinal Chemistry
This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines . These molecules are considered building blocks in medicinal chemistry . They provide quick and multigram access to target derivatives starting from commercially available nonexpensive reagents .
Antibacterial Applications
Triazolo [4,3-a]pyrazine derivatives have shown antibacterial activities . These compounds were tested using the microbroth dilution method, and their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
Contaminant Analysis in Pharmaceuticals
The compound has been studied in the context of contamination with N-nitrosamines in Sitagliptin drug products . Analytical methods were developed for the determination of N-nitroso-triazolopyrazine (NTTP; 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine) and its precursor triazolopyrazine .
Chemical Synthesis
The compound is part of the [1,2,4]triazolo [4,3-a]pyrazine platform, which is used in the synthesis of various chemical compounds . This platform provides a method for creating a variety of derivatives with different substituents in position 3 .
Mechanism of Action
Target of Action
The primary targets of EN300-27685212 are currently unknown. The compound is structurally related to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors , suggesting it may interact with similar targets. DPP-4 inhibitors are used in the treatment of type 2 diabetes, working by increasing insulin production and decreasing the production of glucagon in the pancreas .
Mode of Action
If it acts similarly to dpp-4 inhibitors, it would increase insulin production and decrease glucagon production in the pancreas . This would help regulate blood glucose levels, potentially making it useful in the treatment of type 2 diabetes.
Biochemical Pathways
If it acts as a DPP-4 inhibitor, it would affect the insulin signaling pathway, leading to increased insulin production and decreased glucagon production . This could have downstream effects on glucose metabolism, potentially improving glycemic control in individuals with type 2 diabetes.
Result of Action
If it acts as a DPP-4 inhibitor, it would likely result in increased insulin production and decreased glucagon production in the pancreas . This could lead to improved glycemic control in individuals with type 2 diabetes.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.2ClH/c1-2-6(1)8-11-10-7-5-9-3-4-12(7)8;;/h6,9H,1-5H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHJUIPVSHHTIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2CCNC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
CAS RN |
2551120-25-1 |
Source
|
Record name | 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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